molecular formula C9H10N2O B2651293 6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-80-0

6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B2651293
CAS RN: 1190315-80-0
M. Wt: 162.192
InChI Key: PSDIZGJRWIDBJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine is represented by the linear formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-11-8-4-7-6 (5-10-8)2-3-9-7/h2-5,9H,1H3 .


Physical And Chemical Properties Analysis

6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 148.16 . It is a solid at room temperature . The compound is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Agrochemicals and Medicinal Compounds

    6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine derivatives are utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. These adducts are valuable in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

  • Copper Complexes as Ligands

    Derivatives of 6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine, such as (2S,4R)-hydroxyproline derivatives, are used as ligands in chiral copper complexes, which have applications in asymmetric synthesis and catalysis (Leyendecker & Laucher, 1983).

  • Development of Pyrrolylpyridines

    The compound is involved in the synthesis of pyrrolylpyridines from alkynes and isothiocyanates. This process is important for the production of aza heterocycles with a broad spectrum of biological activity and practical applications (Nedolya et al., 2015).

  • Nitration and Electrophilic Substitution

    Studies on the kinetics and mechanism of electrophilic substitution of heteroaromatic compounds involve 6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. This research is crucial for understanding the reactivity of these compounds in chemical synthesis (Katritzky et al., 1970).

  • Stability in Oil Field Tracers

    Pyridine derivatives, including 6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine, are evaluated for their stability and interactions with sedimentary rocks under typical reservoir conditions. This research is significant for their application as phase-partitioning oil field tracers (Silva et al., 2021).

  • Spectroscopic Studies and Structural Analysis

    Pyridine derivatives, including 6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine, are synthesized and their structural features, optical properties, and fluorescence spectra are studied. This research is key for understanding their physical and chemical properties and potential applications in various fields, including materials science (Cetina et al., 2010).

Safety and Hazards

The safety information for 6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine indicates that it has some hazards associated with it. The GHS pictograms show a GHS07 signal, which represents a warning . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-7-5-10-9(12-2)4-8(7)11-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDIZGJRWIDBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(C=C2N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine

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